2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide
Description
This compound features a 1,3-thiazolidin-4-one core substituted with a 4-bromophenyl group at position 3, an ethyl group at position 5, and a cyano group at position 2. The acetamide side chain is further modified with a furan-2-ylmethyl group. The ethyl group at position 5 likely contributes to steric effects and conformational stability.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-2-16-18(25)23(13-7-5-12(20)6-8-13)19(27-16)15(10-21)17(24)22-11-14-4-3-9-26-14/h3-9,16H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJKDPGICCIVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.29 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels.
-
Case Study: HT29 Cells
A study demonstrated that thiazolidine derivatives increased ROS levels in HT29 colorectal cancer cells, leading to enhanced cytotoxicity. The IC50 values for these compounds were notably low, indicating potent activity against tumor cells . -
Mechanism of Action
The compound appears to inhibit critical signaling pathways involved in cell proliferation and survival. For instance, it may downregulate the MEK/ERK pathway, which is crucial for cancer cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolidine derivatives can exhibit significant antibacterial activity against a range of pathogens.
-
Minimum Inhibitory Concentration (MIC)
In vitro studies have shown that related compounds possess MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal effects . -
Biofilm Formation Inhibition
The ability to inhibit biofilm formation in bacterial cultures further underscores the therapeutic potential of these compounds in treating infections caused by biofilm-forming bacteria .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is closely linked to their chemical structure. Key features influencing activity include:
- Substituents on the Thiazolidine Ring : The presence of electron-withdrawing groups such as bromine enhances cytotoxicity.
- Furan Moiety : The furan ring contributes to both anticancer and antimicrobial activities by stabilizing the compound's interaction with biological targets.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT29 (colorectal cancer) | 1.98 | Induction of apoptosis via ROS |
| Antimicrobial | Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |
| Staphylococcus epidermidis | 0.25 | Biofilm formation inhibition |
Comparison with Similar Compounds
Key Observations :
Core Modifications: The target compound’s 2-cyano group is unique among analogs, which typically feature thioxo (C=S) or sulfonyl (SO₂) groups at position 2. The cyano group’s electron-withdrawing nature may enhance electrophilic reactivity . The 4-bromophenyl substitution at position 3 distinguishes it from analogs with benzylidene (e.g., ) or sulfonyl groups (e.g., ). Bromine’s steric and electronic effects could influence binding interactions.
Side Chain Diversity :
- The furan-2-ylmethyl group in the target compound contrasts with alkyl/aryl chains in analogs (e.g., phenylethyl in , methylphenyl in ). Furan’s oxygen atom may participate in hydrogen bonding or dipole interactions.
Biological Implications: Thioxo-containing analogs (e.g., ) are often explored for antimicrobial or anticancer activity due to their ability to inhibit enzymes via sulfur-mediated interactions. The target’s cyano group may redirect reactivity toward nucleophilic targets (e.g., cysteine proteases).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
